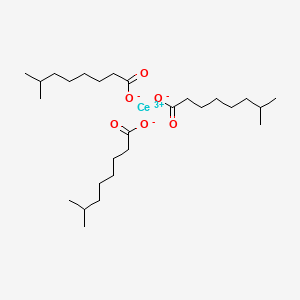![molecular formula C28H31NS B12641818 1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole CAS No. 1000776-42-0](/img/structure/B12641818.png)
1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole involves multiple steps, typically starting with the preparation of the indole core. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Bischler-Möhlau Indole Synthesis: This method involves the cyclization of α-halo ketones with aniline derivatives.
Industrial Production: Large-scale production may involve optimized versions of these methods, often using catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the indole ring, leading to various substituted derivatives.
Scientific Research Applications
1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-2-phenylindole: Known for its use in organic synthesis and potential biological activities.
2-Phenylindole: Studied for its anticancer properties.
3-Substituted indoles: Various derivatives with different substituents at the 3-position, each exhibiting unique chemical and biological properties.
Properties
CAS No. |
1000776-42-0 |
|---|---|
Molecular Formula |
C28H31NS |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
1-butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohexen-1-yl]indole |
InChI |
InChI=1S/C28H31NS/c1-4-5-18-29-20(3)27(24-15-8-10-16-25(24)29)22-13-6-7-14-23(22)28-19(2)21-12-9-11-17-26(21)30-28/h8-12,15-17H,4-7,13-14,18H2,1-3H3 |
InChI Key |
ZDBSUOVXDGBLEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=CC=CC=C21)C3=C(CCCC3)C4=C(C5=CC=CC=C5S4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
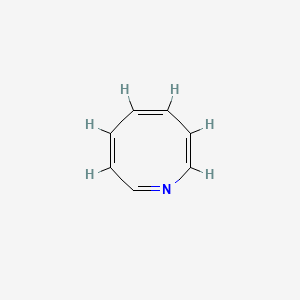
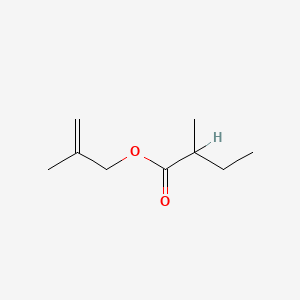


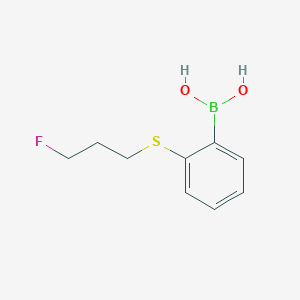
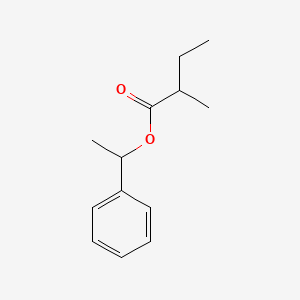
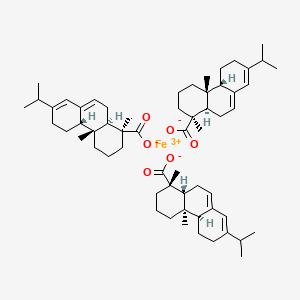
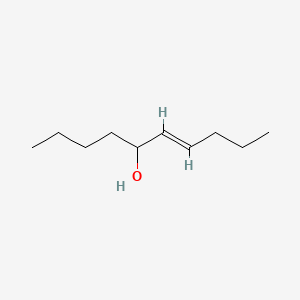
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
